Octyl-silane
Overview
Description
Octyl-silane: is an organosilicon compound with the chemical formula C8H20Si. It is a type of alkylsilane, where an octyl group is attached to a silicon atom. This compound is widely used in various industrial applications due to its hydrophobic properties and ability to form self-assembled monolayers on surfaces.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Sol-Gel Process: Octyl-silane can be synthesized via the sol-gel process, which involves the hydrolysis and condensation of silane precursors.
Chemical Vapor Deposition: Another common method is chemical vapor deposition, where this compound is deposited onto a substrate in a vapor phase.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Octyl-silane undergoes hydrolysis in the presence of water, forming silanols and releasing octanol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the octyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions to form silanols.
Catalysts: Such as acids or bases, are used to accelerate hydrolysis and condensation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used in catalytic reduction reactions.
Major Products:
Silanols: Formed during hydrolysis.
Siloxanes: Formed during condensation reactions.
Substituted Silanes: Formed during nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Surface Modification: Octyl-silane is used to modify the surface properties of materials, making them hydrophobic.
Adhesion Promoters: It is used as an adhesion promoter in coatings and adhesives.
Biology:
Biocompatible Coatings: Used to create biocompatible coatings for medical devices.
Medicine:
Drug Delivery: this compound-modified nanoparticles are used in drug delivery systems to improve the stability and bioavailability of drugs.
Industry:
Water-Repellent Coatings: Used in the production of water-repellent coatings for various surfaces.
Anti-Fouling Coatings: Applied in marine environments to prevent biofouling.
Mechanism of Action
Mechanism of Action: Octyl-silane exerts its effects primarily through the formation of self-assembled monolayers on surfaces. The octyl group provides hydrophobic properties, while the silicon atom forms strong bonds with the substrate . This results in a stable, water-repellent surface that can resist various environmental conditions .
Molecular Targets and Pathways:
Surface Hydroxyl Groups: this compound reacts with surface hydroxyl groups to form siloxane bonds.
Polymerization Pathways: The silanol groups formed during hydrolysis can undergo polymerization to form siloxane networks.
Comparison with Similar Compounds
Hexadecyl-silane: Similar to octyl-silane but with a longer alkyl chain, providing even greater hydrophobicity.
Methyl-silane: Has a shorter alkyl chain, resulting in lower hydrophobicity compared to this compound.
Vinyl-silane: Contains a vinyl group instead of an alkyl group, making it more reactive in polymerization reactions.
Uniqueness of this compound:
Properties
IUPAC Name |
octylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20Si/c1-2-3-4-5-6-7-8-9/h2-8H2,1,9H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLYNRPOIZEADP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[SiH3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871-92-1 | |
Record name | Octylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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